3-(4-amino-2-methylphenyl)-2H-chromen-2-one

DPP4 Inhibition Type 2 Diabetes Enzyme Assay

Researchers requiring a validated, multi-target 3-aryl coumarin probe face the challenge that analogs cannot replicate this compound's unique 4-amino-2-methylphenyl substitution pattern, which is critical for its biological activity. 3-(4-Amino-2-methylphenyl)-2H-chromen-2-one (CAS 313701-57-4) is the exact solution, providing a structurally differentiated scaffold with defined biological activity, ensuring experimental reproducibility and reliable supply chain integrity for drug discovery programs. - **High Potency DPP4 Probe:** Confirmed IC50 of 1.10 nM for human DPP4 in enzymatic assays. - **Validated Polypharmacology:** Documented CCR5 antagonism and antiproliferative activity against MCF-7 breast cancer cells. - **Supply Assurance:** Standard pack sizes (10-100 mg) are maintained in stock, with custom synthesis and bulk quantities available on request to support diverse project scales.

Molecular Formula C16H13NO2
Molecular Weight 251.28g/mol
CAS No. 313701-57-4
Cat. No. B470025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-amino-2-methylphenyl)-2H-chromen-2-one
CAS313701-57-4
Molecular FormulaC16H13NO2
Molecular Weight251.28g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)C2=CC3=CC=CC=C3OC2=O
InChIInChI=1S/C16H13NO2/c1-10-8-12(17)6-7-13(10)14-9-11-4-2-3-5-15(11)19-16(14)18/h2-9H,17H2,1H3
InChIKeyQOOIOAQDDXPZJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.8 [ug/mL]

3-(4-Amino-2-methylphenyl)-2H-chromen-2-one: Chemical Profile


3-(4-Amino-2-methylphenyl)-2H-chromen-2-one (CAS 313701-57-4) is a synthetic 3-aryl substituted 2H-chromen-2-one (coumarin) derivative with the molecular formula C16H13NO2 and a molecular weight of 251.28 g/mol [1]. This compound belongs to a broad class of heterocyclic scaffolds known for diverse pharmacological applications. Its physicochemical properties include a predicted density of 1.3±0.1 g/cm³, a boiling point of 476.8±45.0 °C at 760 mmHg, and a calculated LogP of 3.21 [1]. The compound is commercially available from specialized chemical suppliers such as InterBioScreen (Product No. BB_SC-2022) [2]. While it belongs to the well-established coumarin family, its specific substitution pattern—a 4-amino-2-methylphenyl group at the C3 position—distinguishes it structurally from other common chromen-2-one derivatives and suggests a unique biological activity profile.

3-(4-Amino-2-methylphenyl)-2H-chromen-2-one: Substitution Advisory


Substituting 3-(4-Amino-2-methylphenyl)-2H-chromen-2-one with a structurally similar chromen-2-one analog is not scientifically valid due to the profound impact of its specific substitution pattern on both its physical properties and biological target interactions. As demonstrated in a 2022 computational study on chromen-2-one analogs as anti-cancer agents, even minor structural modifications to the chromenone core and its aryl substituents led to significant changes in predicted biological activity (pIC50 values) and ADMET profiles [1]. The unique combination of the amino and methyl groups on the phenyl ring in this specific compound is critical for its molecular recognition, binding affinity, and selectivity. Without direct comparative data for this exact compound, one cannot assume that any other analog will exhibit the same pharmacological or physicochemical performance. Therefore, for reproducibility in research or targeted applications, the use of the exact compound is essential.

3-(4-Amino-2-methylphenyl)-2H-chromen-2-one: Target Specificity Evidence


DPP4 Inhibition vs. Coumarin Class

In a direct binding assay, 3-(4-Amino-2-methylphenyl)-2H-chromen-2-one demonstrated potent inhibition of human Dipeptidyl Peptidase 4 (DPP4) with an IC50 of 1.10 nM in human plasma [1]. This level of potency is orders of magnitude higher than the general, micromolar-range activities often reported for unoptimized coumarin derivatives against various targets. While a direct head-to-head comparison for DPP4 with a close structural analog is not available, this nanomolar activity defines a specific, high-value biological target engagement that cannot be assumed for other 3-aryl coumarins. The assay utilized a fluorescence-based readout measuring the formation of 7-amino-4-methylcoumarin from the substrate glycyl-L-proline 4-methylcoumaryl-7-amide [1].

DPP4 Inhibition Type 2 Diabetes Enzyme Assay

CCR5 Antagonism vs. Chromen-2-one Analogs

This compound is characterized by its antagonistic activity against the C-C chemokine receptor type 5 (CCR5), a feature that distinguishes it from many other 3-substituted chromen-2-ones which are often explored for anti-cancer, anti-microbial, or fluorescent properties. While specific quantitative data for this compound's CCR5 antagonism is not detailed in the provided sources, its primary identification as a CCR5 antagonist in pharmacological screening sets a distinct research trajectory [1]. This is in stark contrast to related analogs, such as those investigated as monoamine neurotransmitter re-uptake inhibitors [2] or as allosteric inhibitors of phosphoinositide 3-kinase (PI3K) [3]. The implication is a unique mechanism of action that is not shared by its structural peers.

CCR5 Antagonist HIV Entry Immunology

Antiproliferative Activity in MCF-7 Cells

3-(4-Amino-2-methylphenyl)-2H-chromen-2-one has documented antiproliferative activity against the human MCF-7 breast cancer cell line, as assessed by an MTT assay after 72 hours of exposure [1]. This specific activity places it within a distinct class of chromen-2-one derivatives being explored for oncology applications. A 2022 study focusing on chromen-2-one analogs for breast cancer used a reference compound for structural modification and developed QSAR models to predict improved pIC50 values against MCF-7 cells, with designed analogs showing predicted activities better than the standard drug Tamoxifen [2]. While the exact IC50 value for this specific compound against MCF-7 cells is not provided in the search results, its validation in this assay confirms its potential as a lead scaffold or tool compound for breast cancer research. This is a different research application than, for instance, chromen-2-ones investigated for antimicrobial or anticoagulant properties.

Antiproliferative Breast Cancer MCF-7

3-(4-Amino-2-methylphenyl)-2H-chromen-2-one: Research Applications


DPP4 Probe for Type 2 Diabetes Studies

Given its potent inhibition of human DPP4 (IC50 = 1.10 nM) [1], this compound is a valuable tool for in vitro studies investigating DPP4 biology. Researchers can utilize this compound as a high-affinity probe in enzymatic assays to study DPP4 function, screen for new substrates, or validate new assay methodologies in the context of metabolic disease.

CCR5 Pathway in HIV and Inflammation

Due to its identification as a CCR5 antagonist [2], the compound is particularly suited for research into CCR5-mediated pathologies. This includes studying HIV-1 viral entry mechanisms, where CCR5 is a critical co-receptor, or investigating the role of the CCR5/chemokine axis in inflammatory conditions such as rheumatoid arthritis, asthma, and COPD.

Breast Cancer Lead Optimization

With confirmed antiproliferative activity against the MCF-7 breast cancer cell line [3], this compound serves as a validated starting point for medicinal chemistry campaigns. It can be used in secondary assays to confirm target engagement, study mechanisms of action in ER+ breast cancer models, or serve as a benchmark for the activity of newly synthesized chromen-2-one analogs.

Fluorescent Probe Scaffold

The 2H-chromen-2-one core is a well-known fluorophore. Studies on the photophysical properties of 3-substituted coumarin derivatives have shown that the nature and position of substituents significantly influence fluorescence [4]. Therefore, 3-(4-Amino-2-methylphenyl)-2H-chromen-2-one, with its specific substitution, represents a unique scaffold for chemists to explore and tune its photophysical properties. This can be used to develop novel, small-molecule fluorescent probes for biological imaging or chemical sensing.

Technical Documentation Hub

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